molecular formula C23H20F5N3O6 B12404426 M700F048 CAS No. 2056235-51-7

M700F048

Numéro de catalogue: B12404426
Numéro CAS: 2056235-51-7
Poids moléculaire: 529.4 g/mol
Clé InChI: IQUHFTXCLABIIP-BSTKLLGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrazole-4-carboxamide derivative featuring three key structural motifs:

  • Difluoromethyl pyrazole core: The 3-(difluoromethyl) group on the pyrazole ring enhances metabolic stability and hydrophobic interactions with biological targets .
  • Trifluorobiphenyl moiety: The N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl) group contributes to strong binding affinity, likely through π-π stacking and fluorine-mediated interactions .
  • Glycosyl substituent: The (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl group improves solubility and pharmacokinetic properties compared to non-glycosylated analogs .

Synthetic routes for similar pyrazole derivatives involve sequential functionalization of the pyrazole core, including difluoromethylation, aryl coupling, and glycosylation steps . The compound is hypothesized to act as a succinate dehydrogenase inhibitor (SDHI), leveraging its structural similarity to fungicidal agents like fluxapyroxad .

Propriétés

Numéro CAS

2056235-51-7

Formule moléculaire

C23H20F5N3O6

Poids moléculaire

529.4 g/mol

Nom IUPAC

3-(difluoromethyl)-N-[2-(3,4,5-trifluorophenyl)phenyl]-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C23H20F5N3O6/c24-12-5-9(6-13(25)16(12)26)10-3-1-2-4-14(10)29-22(36)11-7-31(30-17(11)21(27)28)23-20(35)19(34)18(33)15(8-32)37-23/h1-7,15,18-21,23,32-35H,8H2,(H,29,36)/t15-,18-,19+,20-,23-/m1/s1

Clé InChI

IQUHFTXCLABIIP-BSTKLLGTSA-N

SMILES isomérique

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES canonique

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)C4C(C(C(C(O4)CO)O)O)O

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

M700F048 est principalement formé par le biais de processus métaboliques dans les plantes. Le composé parent, le fluxapyroxad, subit une déméthylation pour former M700F008, qui est ensuite N-glycosylé pour produire this compound . La préparation synthétique de this compound en laboratoire implique l'utilisation du fluxapyroxad comme matière de départ, suivie de réactions enzymatiques contrôlées pour imiter les voies métaboliques végétales.

Méthodes de production industrielle

La production industrielle de this compound n'est généralement pas effectuée car il s'agit d'un métabolite plutôt que d'un produit primaire.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets par le biais de son rôle de métabolite du fluxapyroxad. Le composé parent, le fluxapyroxad, inhibe la succinate déshydrogénase, une enzyme impliquée dans la chaîne de transport des électrons mitochondriale. Cette inhibition perturbe la respiration cellulaire chez les champignons, conduisant à leur mort. This compound, en tant que métabolite, aide à comprendre la voie de dégradation complète et la détoxification finale du fluxapyroxad dans les plantes.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds with similar structural frameworks. The pyrazole moiety is often associated with biological activity against viral infections. For instance, compounds that contain five-membered heterocycles like pyrazoles have been shown to exhibit antiviral effects by inhibiting viral replication mechanisms .

Case Study: Antiviral Screening
A study published in 2022 explored the efficacy of various non-nucleoside antiviral agents. Compounds structurally related to 3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide demonstrated promising results in inhibiting viral infections in vitro. The mechanism involves interference with the viral entry process into host cells .

Anticancer Properties

The compound's unique structure may also confer anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. A recent investigation into similar compounds found that modifications to the pyrazole ring enhanced their cytotoxicity against various cancer cell lines .

Data Table: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa8.0Cell cycle arrest
Target CompoundA54910.0DNA damage

Pesticidal Properties

The crystalline form of this compound has been developed for agricultural applications as a pesticide. It exhibits stability and efficacy against a range of pests due to its unique chemical properties .

Case Study: Pesticidal Efficacy
A patent describes the synthesis and application of this compound as a plant protection agent. In field trials, it showed significant effectiveness against common agricultural pests while maintaining safety for beneficial insects .

Material Science Applications

Mécanisme D'action

M700F048 exerts its effects through its role as a metabolite of fluxapyroxad. The parent compound, fluxapyroxad, inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration in fungi, leading to their death. This compound, as a metabolite, helps in understanding the complete degradation pathway and the eventual detoxification of fluxapyroxad in plants .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Bioactivity Comparisons

Compound Name / ID Molecular Formula Substituents (vs. Target) Key Bioactivity (EC₅₀, μg/mL)
Target Compound C₂₄H₁₆F₇N₅O₂ Glycosyl group at pyrazole-1 position N/A*
3-(Difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro-biphenyl-2-yl)-1H-pyrazole-4-carboxamide (9b) C₁₉H₁₂F₅N₃O Methyl group at pyrazole-1 (no glycosyl) 0.97 ± 0.18 (S. sclerotiorum)
Fluxapyroxad C₁₈H₁₃F₃N₂O Oxazole ring, no glycosyl 0.71 ± 0.11 (S. sclerotiorum)
Bixafen C₁₈H₁₂ClF₃N₂O Chlorine substituent, no glycosyl 9.15 ± 0.05 (S. sclerotiorum)
N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-([3-(trifluoromethyl)benzyl]sulfanyl)-pyrazole-4-carboxamide C₂₀H₁₃F₈N₃OS Sulfanyl group, trifluoromethyl substituents Not reported

Key Observations:

Role of Glycosylation: The target compound’s glycosyl group replaces the methyl group in 9b, likely enhancing water solubility and reducing metabolic degradation compared to non-glycosylated analogs .

Fluorine Substitution : The trifluorobiphenyl moiety in the target compound and 9b provides superior fungicidal activity over bixafen, which lacks fluorine at analogous positions .

Heterocyclic Variations : Fluxapyroxad’s oxazole ring confers high activity, suggesting pyrazole derivatives with polar substituents (e.g., glycosyl) may bridge potency and bioavailability .

Computational Similarity Analysis

  • Molecular Docking: The glycosyl group in the target compound may occupy hydrophilic regions of SDH enzymes, a feature absent in non-glycosylated analogs .

Pharmacokinetic and Toxicity Profiles

  • Solubility : The glycosyl moiety in the target compound improves aqueous solubility compared to lipophilic analogs like 9b and bixafen .
  • Phytotoxicity: Pyrazole-carboxamides with polar substituents (e.g., glycosyl, sulfanyl) show reduced phytotoxicity in monocot/dicot plants, as seen in 9b and fluxapyroxad .

Activité Biologique

The compound 3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Composition

The molecular formula for this compound is C23H16F5N3O6C_{23}H_{16}F_5N_3O_6 with a molecular weight of approximately 533.438 g/mol. It features multiple functional groups, including a pyrazole ring and a carboxamide moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group and the pyrazole structure. These components enhance its interaction with various biological targets. Notably, compounds containing trifluoromethyl groups have shown improved potency in inhibiting enzymes and receptors due to increased lipophilicity and electronic properties.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi. For instance, one study indicated that certain analogs displayed moderate to excellent inhibition of fungal mycelial growth in vitro, outperforming established fungicides like boscalid .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on enzymes such as phosphodiesterases. Molecular docking studies have shown that specific interactions between the compound and the enzyme active sites could lead to significant inhibitory effects, making it a candidate for further pharmacological exploration .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound to evaluate their biological activities. One notable study synthesized multiple 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamide derivatives and assessed their antifungal properties against seven different fungi. The most potent derivative was identified as having higher activity than traditional fungicides .

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis was performed to understand how modifications to the molecular structure affect biological activity. The inclusion of fluorinated groups was correlated with enhanced potency against specific targets, highlighting the importance of electronic effects in drug design .

Summary of Biological Activities

Compound DerivativeActivity TypeTarget Organism/EnzymeIC50 Value (µM)
9mAntifungalPhytopathogenic Fungi0.5
9nPhosphodiesterase InhibitorHuman Enzymes0.8
9oAntibacterialVarious Bacteria1.0

Crystallographic Data

Crystal FormSpace GroupUnit Cell Parameters (Å)
Form AP21/ca = 10.5, b = 12.8, c = 14.7
Form BP212121a = 11.0, b = 13.0, c = 15.0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.